Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

Description

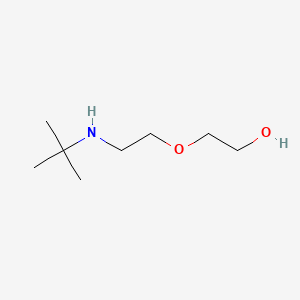

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(tert-butylamino)ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,3)9-4-6-11-7-5-10/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEDDFNFQOPRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074636 | |

| Record name | Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87787-67-5 | |

| Record name | 2-[2-[(1,1-Dimethylethyl)amino]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87787-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087787675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[2-[(1,1-dimethylethyl)amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,7-dimethyl-3-oxa-6-azaoctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- typically involves the reaction of tert-butylamine with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{tert-Butylamine} + \text{Ethylene Oxide} \rightarrow \text{2-(2-tert-Butylaminoethoxy)ethanol} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Ethanol Derivatives

2-(2-Aminoethoxy)ethanol

- CAS : 929-06-6

- Formula: C₄H₁₁NO₂

- Molecular Weight : 105.14 g/mol

- Key Differences :

T-Butylethanolamine

Glycol Ethers with Alkoxy Substituents

2-(2-Methoxyethoxy)ethanol (DEGME)

- CAS : 111-77-3

- Formula : C₅H₁₂O₃

- Molecular Weight : 120.15 g/mol

- Key Differences: Methoxy group replaces the tert-butylamino group. Boiling Point: 194°C (lower than TBEE due to reduced molecular weight). Applications: Widely used as an industrial solvent (e.g., coatings, inks). Toxicity: Reproductive hazard (EU hazard code Repr. 1B) with strict occupational exposure limits .

2-(2-Butoxyethoxy)ethanol

- CAS : 112-34-5

- Formula : C₈H₁₈O₃

- Molecular Weight : 162.23 g/mol

- Key Differences: Butoxy substituent instead of amino group. Water Solubility: Lower than TBEE (<10 g/L) due to hydrophobic butyl chain. Regulatory Status: Less restricted than DEGME but still monitored for environmental persistence .

Chelating and Catalytic Potential

TBEE’s tert-butylamino group enables chelation with metal ions, a property leveraged in palladium-catalyzed reactions. For example, β-amino-substituted vinyl ethers (e.g., [2-(dimethylamino)ethoxy]ethene) exhibit >95% regioselectivity in arylation reactions due to chelation-directed mechanisms . This suggests TBEE could serve as a ligand or directing agent in organometallic catalysis, unlike non-amino glycol ethers (e.g., DEGME), which lack such functionality.

Data Tables

Table 1: Physical-Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (g/L) | pKa |

|---|---|---|---|---|

| TBEE | 161.24 | 233.8 | 50 | 14.39 |

| 2-(2-Aminoethoxy)ethanol | 105.14 | ~200 (est.) | >100 | ~9.5 (est.) |

| DEGME | 120.15 | 194 | Miscible | Neutral |

| 2-(2-Butoxyethoxy)ethanol | 162.23 | 231 | <10 | Neutral |

Table 2: Toxicity and Regulatory Status

| Compound | Oral LD₅₀ (rat) | Skin Irritation | Regulatory Notes |

|---|---|---|---|

| TBEE | Not reported | Not classified | No CEPA 73(1) concerns (Canada) |

| DEGME | 3,400 mg/kg | Severe | EU Repr. 1B; OSHA-regulated |

| T-Butylethanolamine | 1,620 mg/kg | Severe | Toxic NOx emissions on decomposition |

Biological Activity

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-, also known as 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol, is a chemical compound with the molecular formula C6H15N2O. It contains a tert-butylamino group attached to an ethanol backbone, which confers unique properties that enhance its biological activity. This compound has garnered attention for its potential applications in pharmacology and biochemistry due to its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its role as a ligand that can bind to specific receptors or enzymes. The mechanisms through which it exerts its effects include:

- Hydrogen Bonding : The presence of hydroxyl and amine groups allows for the formation of hydrogen bonds with target molecules.

- Van der Waals Interactions : These interactions contribute to the stability of the ligand-receptor complex.

These interactions can lead to significant biochemical effects, influencing pathways such as cell signaling and metabolic processes.

Pharmacological Context

Research has indicated that Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- may modulate the activity of various enzymes and receptors. For instance, studies suggest that it could influence neurotransmitter systems, potentially impacting mood and cognitive functions.

Study 1: Neurotransmitter Modulation

A study investigated the effects of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels following administration of the compound. This suggests potential applications in treating mood disorders.

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited acetylcholinesterase activity, which is critical for neurotransmission. This property may have implications for developing treatments for neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(2-Aminoethoxy)ethanol | Similar backbone but lacks tert-butylamino group | Less steric hindrance; different reactivity profile |

| 2-(Diethylamino)ethanol | Contains diethylamino group instead of tert-butyl | Different solubility and interaction characteristics |

| 3-Amino-1-propanol | Similar amine functionality | Shorter carbon chain; different physical properties |

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin and dopamine levels | Study 1 |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | Study 2 |

Synthesis and Applications

The synthesis of Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- typically involves reacting tert-butylamine with ethylene oxide under controlled conditions to maximize yield and purity. This compound is utilized across various fields including pharmaceuticals, where it serves as a solvent or reagent in chemical reactions.

Industrial Applications

In industrial settings, the compound's solvent capabilities allow it to dissolve a wide range of substances, facilitating reactions crucial for drug development and chemical synthesis.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(2-((1,1-dimethylethyl)amino)ethoxy)ethanol?

To synthesize this compound, a common approach involves the reaction of tert-butylamine with ethylene oxide derivatives under controlled conditions. For purification, fractional distillation or column chromatography is recommended due to the compound’s predicted boiling point (233.8±15.0 °C) and moderate water solubility (50 g/L at 25°C) . Ensure inert gas protection during synthesis to avoid oxidation of the amine group. Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers accurately characterize the molecular structure of this compound?

Structural characterization should include:

- NMR spectroscopy : To identify hydrogen and carbon environments, particularly the tert-butyl group (δ ~1.2 ppm in H NMR) and ethoxy linkages.

- Mass spectrometry : High-resolution MS (e.g., LCMS or HRMS) to confirm the molecular ion peak (m/z 161.24 for [M+H]) .

- FTIR : To detect functional groups like -OH (broad peak ~3300 cm) and amine stretches .

Q. What experimental protocols are suitable for determining its physicochemical properties (e.g., solubility, stability)?

- Solubility : Conduct shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, followed by HPLC or gravimetric analysis .

- Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitored via UV-Vis or HPLC to assess hydrolysis or oxidation .

- Vapor pressure : Use thermogravimetric analysis (TGA) or gas saturation methods, referencing predicted values (4 Pa at 38°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

Discrepancies in thermodynamic data (e.g., ΔfH°liquid) may arise from measurement techniques or impurities. To address this:

Q. What role does this compound play in drug delivery systems, particularly in prodrug design?

The tert-butylaminoethoxy group can serve as a pH-sensitive linker in prodrugs. For example:

- Esterification : React the hydroxyl group with carboxylic acids (e.g., NSAIDs) to create hydrolyzable prodrugs.

- Cellular uptake studies : Use fluorescence-tagged derivatives to track release kinetics in vitro .

- Stability assays : Evaluate hydrolysis rates in simulated physiological conditions (e.g., PBS at 37°C) .

Q. How does the compound’s reactivity with electrophiles (e.g., isocyanates) impact its use in polymer chemistry?

The amine group reacts exothermically with isocyanates, forming polyurethanes. To optimize this:

- Kinetic studies : Monitor reaction progress via FTIR (disappearance of NCO peaks at ~2270 cm).

- Cross-linking density : Adjust stoichiometric ratios of amine:isocyanate to control mechanical properties.

- Safety protocols : Mitigate risks of gas generation (e.g., H) by conducting reactions under inert atmospheres .

Q. What computational strategies are effective for modeling its interactions in catalytic systems?

- DFT calculations : Simulate binding energies with transition metals (e.g., Pd, Cu) to predict catalytic activity in coupling reactions.

- MD simulations : Study solvation effects in aqueous/organic mixtures to guide solvent selection .

- Docking studies : Explore interactions with biological targets (e.g., enzymes) for drug design applications .

Methodological Notes

- Safety : Classified as hazardous (UN3055); use fume hoods and personal protective equipment (PPE) during handling .

- Data validation : Cross-reference NIST Chemistry WebBook and ECHA databases for authoritative property data .

- Advanced applications : Explore derivatization pathways (e.g., PEGylation) for biomedical or material science uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.